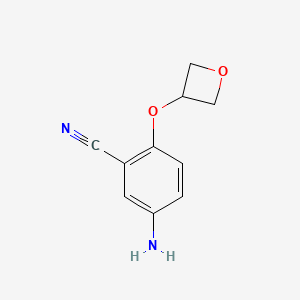

5-Amino-2-(oxetan-3-yloxy)benzonitrile

Description

Properties

IUPAC Name |

5-amino-2-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-4-7-3-8(12)1-2-10(7)14-9-5-13-6-9/h1-3,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUSKCAIEXTKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the oxetane ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Activities

The oxetane ring, present in compounds related to 5-Amino-2-(oxetan-3-yloxy)benzonitrile, has been associated with various biological activities. Research indicates that derivatives containing oxetane rings exhibit significant antibacterial and anticancer properties. For instance, a series of oxetane derivatives were synthesized and tested for their efficacy against several bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .

Tubulin Polymerization Inhibition

this compound has been investigated as a potential inhibitor of tubulin polymerization, which is crucial for cancer cell division. Although initial studies indicated limited activity against tubulin polymerization, some analogues demonstrated micromolar cytotoxicity against human cancer cell lines such as MCF-7 and MDA-MB-231 . The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzonitrile moiety could enhance the potency of these compounds.

Structure-Activity Relationship Studies

Optimization of Biological Activity

The incorporation of the oxetane functional group has been explored as a strategy to enhance the biological activity of various therapeutic agents. For example, replacing ketone groups with oxetane moieties in certain compounds led to improved cytotoxicity profiles against cancer cells . The SAR analysis indicates that functional groups at specific positions on the aromatic ring significantly influence the compound's effectiveness.

Synthetic Methodologies

Efficient Synthesis Routes

Recent research has focused on developing efficient synthetic routes for creating this compound and its derivatives. Techniques such as Lewis acid-catalyzed reactions have been employed to facilitate the incorporation of the oxetane ring into complex molecular frameworks . The ability to synthesize these compounds efficiently is crucial for scaling up production for further biological testing.

Case Study 1: Antimicrobial Activity

A study evaluated a series of 3-substituted oxetane derivatives for their antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions enhanced antibacterial efficacy, with some compounds showing activity comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

In another investigation, several oxetane-containing compounds were tested against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.81 μM against M. tuberculosis, indicating significant potential as an antitubercular agent . These findings underscore the therapeutic potential of this compound in treating infectious diseases.

Mechanism of Action

The mechanism of action of 5-Amino-2-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Amino-2-(oxetan-3-yloxy)benzonitrile with structurally and functionally related benzonitrile derivatives. Key parameters include substituent effects, molecular properties, and reported biological or material science activities.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Polarity and Solubility: The oxetane group in the target compound introduces moderate polarity compared to the trifluoromethoxy group (highly polar due to -OCF₃) or the methylsulfanyl group (lipophilic) .

Electronic Properties: The trifluoromethoxy group in 5-Amino-2-(trifluoromethoxy)benzonitrile is strongly electron-withdrawing, which could stabilize negative charges or influence π-stacking in materials science applications . In contrast, the oxetane group may act as a weak electron donor, altering the electron density of the benzonitrile core .

Biological Activity Insights: While direct data for the target compound are unavailable, analogs like 5-Amino-2-(methylsulfanyl)benzonitrile and related benzonitriles have been evaluated in drug discovery. For example, compounds with congruent benzonitrile moieties (e.g., MIA-QSAR model candidates) showed predicted pIC₅₀ values ≥8 against resistant P.

Material Science Applications: Benzonitrile derivatives with carbazole or phenoxazine groups (e.g., ) are used in OLEDs as thermally activated delayed fluorescence (TADF) materials. While the target compound lacks these extended aromatic systems, its oxetane group could serve as a polarity modulator in similar materials .

Research Findings and Implications

- Structural Uniqueness : The oxetane ring in the target compound distinguishes it from analogs with bulkier (e.g., piperidine) or simpler (e.g., methylsulfanyl) substituents. This feature may balance solubility and bioavailability in drug design .

- Gaps in Data: Limited pharmacological or material science data for the target compound highlight the need for experimental studies to validate its predicted properties.

Table 2: Similarity Scores (Structural Analogs)

Biological Activity

5-Amino-2-(oxetan-3-yloxy)benzonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on recent studies and data.

Chemical Structure

The chemical formula for this compound is C12H15N3O, featuring an oxetane ring and an amino group attached to a benzonitrile moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxetane ring and subsequent functionalization to introduce the amino and nitrile groups. Recent methodologies have focused on optimizing yields and reducing reaction times while maintaining high purity levels.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.0 |

| A549 (Lung) | 15.3 |

These findings suggest that the compound may disrupt cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In models of inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Treatment Concentration (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| 1 | 45 | 30 |

| 10 | 70 | 55 |

These results indicate a dose-dependent response, suggesting that higher concentrations may enhance its anti-inflammatory effects.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may act through inhibition of specific kinases involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

- Case Study on Cancer Cell Lines : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in increased apoptosis markers, including cleaved PARP and caspase activation. This suggests a mechanism involving programmed cell death as a pathway for its anticancer effects.

- Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How can researchers design bioactivity assays for this compound derivatives targeting kinase inhibition?

Q. What analytical workflows reconcile contradictory mass spectrometry (MS) and elemental analysis data for this compound?

- Answer : For MS discrepancies (e.g., [M+H]<sup>+</sup> vs. [M+Na]<sup>+</sup> adducts), re-run ESI-MS in negative ion mode with formic acid additive. If elemental analysis deviates >0.3%, purify via preparative HPLC (C18 column, acetonitrile/water gradient) and re-analyze. Cross-check with X-ray crystallography for stoichiometric confirmation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.